(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217610-34-8) is a pyrrolidine-based amino acid derivative with a 2,4-dichlorobenzyl substituent. Its molecular formula is C₁₂H₁₂Cl₂NO₂·HCl, and it has a molecular weight of 310.60 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or biochemical applications. Its structure features a chiral center at the pyrrolidine ring, conferring stereospecific interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLXJTRXAWYGGM-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661599 | |
| Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217610-34-8 | |
| Record name | 2-[(2,4-Dichlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring is commonly synthesized via cyclization reactions involving amino acid derivatives or nitrogen-containing precursors. One documented approach involves the reaction of Schiff bases of glycine esters with activated alkenes bearing electron-withdrawing groups. This reaction, carried out in the presence of bases such as sodium methylate, sodium ethylate, potassium tert-butylate, or triethylamine, leads to cyclic pyrrolidine derivatives with controlled stereochemistry. The base is used in sub-stoichiometric amounts (10-70% of equimolar amount), and the reaction can be performed in neat conditions or with a diluent.
Introduction of the 2,4-Dichlorobenzyl Group
The 2,4-dichlorobenzyl substituent is introduced via nucleophilic substitution reactions, typically by alkylation of the pyrrolidine nitrogen or at the 2-position of the pyrrolidine ring. Alkylating agents such as 2,4-dichlorobenzyl chloride are employed in the presence of strong bases like metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide or lithium alkoxide intermediates. Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol facilitate these reactions.
Catalytic Hydrogenation and Stereochemical Control
A key step in obtaining the desired cis isomer of the pyrrolidine derivative involves catalytic hydrogenation of double bonds in precursor compounds. Using chiral catalysts (e.g., compounds represented by formula M1 or M2 in patent literature), the hydrogenation proceeds with high stereoselectivity, preserving enantiomeric purity and avoiding racemization, which is a common challenge in such reductions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dichlorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound features a pyrrolidine ring substituted with a dichlorobenzyl moiety, contributing to its biological activity and potential therapeutic applications.
Medicinal Chemistry
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has been investigated for its potential as a pharmaceutical agent. Its chiral nature allows for selective interactions with biological targets, which is crucial in drug design.
Case Study: Antiviral Activity
Research indicates that this compound exhibits antiviral properties against specific viral strains. In vitro studies have shown that it inhibits viral replication by interfering with the viral life cycle through mechanisms that are yet to be fully elucidated.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Its effects on neurotransmitter systems have been explored in animal models.
Case Study: Impact on Dopaminergic Activity
A study demonstrated that this compound modulates dopaminergic activity, suggesting potential applications in treating conditions such as Parkinson's disease and schizophrenia.
Material Science
Due to its unique chemical structure, this compound has been utilized in synthesizing novel materials with specific properties.
Case Study: Polymer Synthesis
Researchers have incorporated this compound into polymer matrices to enhance mechanical strength and thermal stability. The resulting materials show promise for use in high-performance applications.
Mechanism of Action
The mechanism of action of (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorobenzyl-Substituted Analogs
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
- Structure: Shares the 2,4-dichlorobenzyl group but incorporates a pent-4-ynoic acid backbone instead of pyrrolidine.
- Activity : Exhibits collagenase inhibition with an IC₅₀ of 1.48 mM , driven by hydrogen bonding (2.202 Å with Gln215) and π–π interactions (4.127 Å with Tyr201) .
- Gibbs Free Energy : Docking studies reveal a binding energy of –6.4 kcal/mol , comparable to its 2,6-dichloro isomer (–6.5 kcal/mol) .
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
Table 1: Dichlorobenzyl-Substituted Analogs
| Compound | IC₅₀ (mM) | Gibbs Free Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid·HCl | N/A | N/A | Not reported in evidence |
| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 1.48 | –6.4 | Gln215 (H-bond), Tyr201 (π–π) |
| (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | 1.31 | –6.5 | Gln215 (H-bond), Tyr201 (π–π) |
Pyrrolidine-Based Derivatives with Varied Substituents
(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
- Structure: Replaces dichlorobenzyl with a 4-cyanobenzyl group.
- Molecular Weight : 266.72 g/mol (vs. 310.60 g/mol for the target compound), reflecting reduced halogen content .
- Impact: The cyano group may enhance polarity but reduce hydrophobic interactions compared to dichlorobenzyl.
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
Table 2: Pyrrolidine Derivatives with Different Substituents
| Compound | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| (S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid·HCl | 2,4-Dichlorobenzyl | 310.60 | High hydrophobicity, strong van der Waals interactions |
| (S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid·HCl | 4-Cyanobenzyl | 266.72 | Increased polarity, potential for dipole interactions |
| (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid·HCl | 2-Methylbenzyl | 255.74 | Reduced steric hindrance, lower molecular complexity |
(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic Acid
Key Research Findings
- Chlorine Position : While 2,4- and 2,6-dichloro isomers show nearly identical IC₅₀ values, their binding geometries differ, suggesting that chlorine placement fine-tunes interaction networks rather than potency .
- Substituent Effects: Dichlorobenzyl groups enhance hydrophobic binding compared to methyl or cyano substituents, as evidenced by molecular weight and interaction data .
- Salt Forms : Hydrochloride salts (e.g., target compound) improve solubility, whereas free acids (e.g., CAS 1048032-42-3) may offer flexibility in formulation .
Biological Activity
(S)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with a CAS number of 1217610-34-8, is a synthetic organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄Cl₂N₁O₂
- Molecular Weight : 310.6 g/mol
- IUPAC Name : (2S)-2-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid; hydrochloride
- InChI Key : FYLXJTRXAWYGGM
The compound features a pyrrolidine ring and a dichlorobenzyl group, which contribute to its unique chemical behavior and biological activity.
Synthesis
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Dichlorobenzyl Group : This is performed via substitution reactions.
- Formation of the Hydrochloride Salt : Reacting the free base with hydrochloric acid to yield the hydrochloride form.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound exhibited structure-dependent activity, indicating that modifications to its structure can enhance or reduce efficacy.
- Case Study : A study comparing various pyrrolidine derivatives found that those with free amino groups showed significant anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells. This suggests a promising therapeutic window for further development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. It demonstrated effectiveness against strains like Staphylococcus aureus and Klebsiella pneumoniae, which are critical targets in antibiotic resistance research.
- Research Findings : In a comparative study, this compound showed potent activity against resistant strains, making it a candidate for further exploration in developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest that it may interfere with cellular processes related to proliferation and survival in cancer cells and disrupt bacterial cell wall synthesis or function in microbial pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate | Effective against resistant strains |
| (S)-2-(2-chlorophenyl) derivatives | Moderate | Low | Less effective than dichlorobenzyl variant |
| 5-Oxopyrrolidine derivatives | Very High | High | Broad spectrum against multiple pathogens |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can yield optimization be achieved?
- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis to preserve the (S)-configuration. For example, intermediates like (S)-proline derivatives (e.g., (S)-γ-(2,4-dichlorobenzyl)-L-proline) can be functionalized via reductive alkylation or nucleophilic substitution. Yield optimization may require adjusting reaction stoichiometry (e.g., excess 2,4-dichlorobenzyl chloride), controlling temperature (0–5°C for exothermic steps), and using high-purity starting materials to minimize side reactions .
- Characterization : Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry. Confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) in a fume hood due to its irritant properties. Avoid prolonged exposure to moisture or light, as dichlorinated aromatic groups may degrade under harsh conditions .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Monitor for discoloration or precipitate formation as indicators of instability .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in chiral purity data between HPLC and NMR results?
- Root Cause : Discrepancies may arise from co-eluting impurities in HPLC or solvent-induced shifts in NMR. For example, residual diastereomers or unreacted intermediates might co-elute with the target compound.
- Resolution :
- Use orthogonal methods: Combine chiral HPLC (e.g., Chiralpak® IA column) with circular dichroism (CD) spectroscopy.
- Employ deuterated solvents in NMR to eliminate solvent interference.
- Cross-validate with X-ray crystallography for absolute configuration confirmation .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Experimental Design :
Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C/40°C.
Monitor degradation via LC-MS at intervals (0, 24, 48, 72 hours).
Identify degradation products using tandem MS and F NMR (if applicable).
- Expected Outcomes : Acidic conditions (pH <3) may hydrolyze the pyrrolidine ring, while alkaline conditions (pH >10) could cleave the benzyl-pyrrolidine bond. Major degradation products might include 2,4-dichlorobenzyl alcohol or pyrrolidine-2-carboxylic acid derivatives .
Q. What strategies improve enantioselective recognition in receptor-binding assays involving this compound?
- Methodology :
- Use fluorescence polarization assays with labeled receptors (e.g., GPCRs) to detect stereospecific binding.
- Compare binding affinities of the (S)-enantiomer vs. racemic mixtures.
- Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses and guide structural modifications for enhanced selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
